molecular formula C17H20N4O4 B2715690 ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 850159-68-1

ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2715690
CAS No.: 850159-68-1
M. Wt: 344.371
InChI Key: JVYZXMOXLMCYKS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS: 3179-89-3) is a heterocyclic compound with the molecular formula C₁₇H₂₀N₄O₄ . Its structure features a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring, substituted at the 2-position with a formyl group and at the 9-position with a methyl group. The ethyl carboxylate moiety on the piperazine ring enhances solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions .

Pyrido[1,2-a]pyrimidines are synthesized via cyclocondensation of 2-aminopyridines with malonic acid derivatives or via multicomponent reactions involving aldehydes and nitriles . This compound’s structural complexity and functional groups make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 4-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZXMOXLMCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Biological Activity

Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate, also known by its CAS number 850159-68-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4} with a molar mass of 344.37 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, a piperazine ring, and an ethyl ester functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20N4O4
Molar Mass344.37 g/mol
CAS Number850159-68-1
Density1.3 g/cm³
Boiling Point473.3 °C

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various biochemical pathways. Research indicates that compounds with similar structures often act as inhibitors of critical enzymes in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. For example, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Enzymatic Inhibition

Research has shown that derivatives of this compound can inhibit enzymes critical for tumor growth and survival. For instance, studies on pyrazolo[1,5-a]pyrimidines have established their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes in cancer cells. This inhibition can enhance the efficacy of other chemotherapeutic agents.

Antimicrobial Activity

The compound's biological profile extends to antimicrobial activity. Similar derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study on Anticancer Activity

A study conducted by researchers investigating the anticancer effects of pyrido[1,2-a]pyrimidine derivatives found that compounds with structural similarities to ethyl 4-(3-formyl-9-methyl-4-oxo) exhibited IC50 values in the micromolar range against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapeutics .

Research on Enzyme Inhibition

In another research effort focusing on enzymatic inhibition, derivatives similar to ethyl 4-(3-formyl) were shown to significantly inhibit the activity of certain kinases involved in cancer progression at low concentrations (sub-micromolar range). This suggests a potential application in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate with structurally related compounds:

Compound Name / Structure Key Substituents Reactivity & Applications Reference
Target Compound - 3-Formyl, 9-methyl, ethyl piperazine carboxylate Reactive formyl group for derivatization; potential kinase inhibition
Methyl-1,6-dioxo-8-[(phenylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine - Phenylamino carbonyl, methyl ester Lower solubility due to aromatic substituent; used in peptide-mimetic studies
Methyl 1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate - Benzyl group, pyrrolo-fused ring Enhanced planarity for DNA intercalation; antitumor activity
2-(4-Ethylpiperazinyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one - Ethylpiperazine, methoxypropyl Improved lipophilicity for blood-brain barrier penetration; CNS-targeted drug candidate
BH21850 (Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-...} - Thioxothiazolidinone, butyl group Electron-deficient thione group for metal chelation; antimicrobial applications

Physicochemical Properties

  • Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogs like methyl-1,6-dioxo derivatives .
  • Reactivity : The 3-formyl group enables Schiff base formation, unlike methyl or benzyl-substituted analogs, which require harsher conditions for functionalization .
  • Stability: The ester group is prone to hydrolysis under acidic/basic conditions, whereas amide-linked derivatives (e.g., phenylamino carbonyl) exhibit greater stability .

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